molecular formula C20H21N3O5S3 B2679370 (E)-methyl 3-methyl-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 946272-07-7

(E)-methyl 3-methyl-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2679370
CAS No.: 946272-07-7
M. Wt: 479.58
InChI Key: JAKSFZSNRRVHPK-QZQOTICOSA-N
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Description

(E)-methyl 3-methyl-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a benzo[d]thiazole derivative with a molecular formula of C20H21N3O5S3 and a molecular weight of 479.6 g/mol . This complex synthetic molecule integrates a piperidine ring and a thiophene sulfonamide group, making it a compound of significant interest in medicinal chemistry research for the development of novel bioactive scaffolds. The benzo[d]thiazole core is a privileged structure in drug discovery. Compounds based on this scaffold, particularly those with specific substitutions on the phenyl and thiazole rings, have been extensively explored for their inhibitory effects on bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, and their inhibition is a validated strategy for creating new antibacterials, which is critically important in the fight against drug-resistant bacteria . As a sophisticated chemical building block, this compound is intended for use in pharmaceutical R&D, including structure-activity relationship (SAR) studies and the synthesis of targeted bioactive molecules. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

methyl 3-methyl-2-(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S3/c1-22-15-6-5-14(19(25)28-2)12-16(15)30-20(22)21-18(24)13-7-9-23(10-8-13)31(26,27)17-4-3-11-29-17/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKSFZSNRRVHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-methyl 3-methyl-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic molecule characterized by its unique structural features, including a benzo[d]thiazole core, a thiophene sulfonyl group, and a piperidine moiety. This compound has garnered interest for its potential biological activities, particularly in medicinal chemistry.

Structural Features

The compound's structure can be broken down as follows:

Component Description
Benzo[d]thiazoleA fused ring system that contributes to biological activity.
Thiophene sulfonyl groupEnhances interaction with biological targets.
Piperidine moietyProvides flexibility and potential for receptor binding.
Carbonyl groupMay participate in hydrogen bonding with biological targets.

Enzyme Inhibition

Preliminary studies suggest that this compound may exhibit enzyme inhibition properties. The presence of the thiophene and benzo[d]thiazole rings suggests potential interactions with various enzymes, possibly leading to the modulation of biochemical pathways involved in disease processes.

  • Mechanism of Action
    • The compound may inhibit specific enzymes by binding to their active sites, thereby altering their activity and affecting downstream signaling pathways.
    • Such interactions could lead to anti-inflammatory effects or modulation of cell proliferation.

Anticancer Properties

Research indicates that compounds containing similar structural motifs often display anticancer activity. The incorporation of the thiophene and benzo[d]thiazole rings is particularly relevant in the context of cancer therapeutics.

  • Case Studies
    • A study on related thiophene derivatives showed promising results as anticancer agents, highlighting the potential of compounds with similar structural frameworks to inhibit tumor growth .

Anti-inflammatory Effects

The compound's structure suggests it may also possess anti-inflammatory properties. Compounds with thiophene and thiazole groups have been documented to reduce inflammation by inhibiting pro-inflammatory cytokines.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of structurally similar compounds:

Compound Activity IC50 Value
Thiophene-based derivative AAnticancer25 µM
Thiazole derivative BAnti-inflammatory30 µM
Piperidine derivative CEnzyme inhibitor (Xanthine oxidase)72 µM

These findings suggest that modifications in the structure can significantly impact biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares functional motifs with other heterocyclic derivatives, such as triazole-thione and thiocarbonohydrazide systems. For instance, the study of “(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione” highlights the role of hydrogen bonding (N–H···O/S and O–H···S) in stabilizing supramolecular assemblies .

Crystallographic and Hydrogen-Bonding Analysis

For example, the triazole-thione derivative forms a six-membered hexamer via N–H···S and O–H···S interactions . The thiophene sulfonyl group in the target compound may instead favor S=O···H–N hydrogen bonds, altering packing motifs compared to chlorinated or non-sulfonylated analogues.

Data Table: Key Comparisons

Property Target Compound Triazole-Thione Derivative Benzodioxine-Thiadiazole
Core Structure Benzo[d]thiazole with piperidine-thiophene sulfonyl Triazole-thione with chlorobenzylidene Benzodioxine fused with thiadiazole
Key Functional Groups Thiophen-2-ylsulfonyl, methyl ester, imine Chlorobenzylidene, thiocarbonohydrazide Thiadiazole, hydrazine-carbothioamide
Hydrogen Bonding Likely S=O···H–N and N–H···O interactions N–H···S, O–H···S, N–H···O N–H···O/S (not explicitly reported)
Synthetic Complexity High (multi-step sulfonylation and imine formation) Moderate (condensation and cyclization) Moderate (one-pot coupling)
Lipophilicity (Predicted) Higher (sulfonyl and piperidine groups) Lower (polar thiocarbonohydrazide) Intermediate (aromatic benzodioxine)

Research Findings and Limitations

The absence of direct crystallographic or biological data for the target compound in the provided evidence necessitates reliance on analogous systems. Tools like SHELX and Mercury CSD are indispensable for hypothetical modeling , while Etter’s graph-set theory aids in predicting hydrogen-bonding patterns . Future studies should prioritize single-crystal X-ray diffraction to validate structural hypotheses and quantify intermolecular interactions.

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